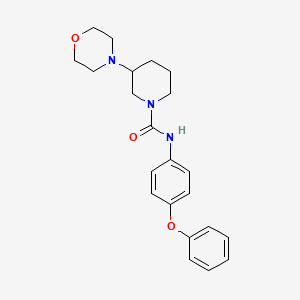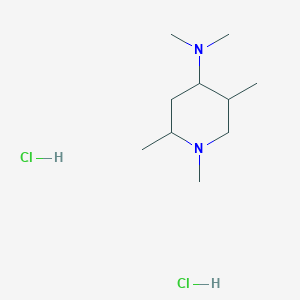
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MP-10 is a piperidine-based compound that has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide is not fully understood. However, it has been suggested that 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide may act as a modulator of ion channels and receptors involved in cell signaling pathways. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which play a critical role in cell signaling and neurotransmitter release. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by modulating the activity of various signaling pathways. In neurodegenerative disorders, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to have potential analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has several advantages for lab experiments. It has high purity and stability, which allows for reproducible results. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. This will help to design experiments to study its effects in various diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in vivo. This will help to determine its potential therapeutic applications and dosage requirements. Finally, more research is needed to study the potential side effects and toxicity of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in vivo. This will help to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves the reaction of 4-phenoxyaniline with 4-chlorobenzonitrile to form 4-phenoxyphenyl 4-cyanobenzene. The resulting compound is then reacted with morpholine to form 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide. The synthesis of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases. In cancer research, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been studied for its potential analgesic and anti-inflammatory effects.
Propriétés
IUPAC Name |
3-morpholin-4-yl-N-(4-phenoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(25-12-4-5-19(17-25)24-13-15-27-16-14-24)23-18-8-10-21(11-9-18)28-20-6-2-1-3-7-20/h1-3,6-11,19H,4-5,12-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCZDPPMQKMTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-isopropyl-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B6069602.png)
![5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6069606.png)
![N-ethyl-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B6069608.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B6069610.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethyl)-2-piperidinone](/img/structure/B6069631.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)

![7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6069666.png)

![2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-ylacetonitrile hydrochloride](/img/structure/B6069689.png)
![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)